Gambieric acid B

Structural elucidation Natural product chemistry Polyether biosynthesis

Researchers studying antifungal polyethers face the challenge of dissecting efficacy from neurotoxicity. Gambieric acid B solves this as the validated, non-neurotoxic benchmark scaffold. This natural product, isolated from Gambierdiscus toxicus, enables definitive SAR studies where toxic ciguatoxin or brevetoxin controls are unsuitable. - Serves as the structurally authenticated standard for the absolute configuration of the entire gambieric acid class, essential for total synthesis validation. - Distinct from gambieric acid A by a critical C-12 methyl group (MW 1071.4), enabling paired testing to map the antifungal pharmacophore. - Shows ~2000-fold potency enhancement over amphotericin B against Aspergillus niger, providing a high-sensitivity positive control.

Molecular Formula C60H94O16
Molecular Weight 1071.4 g/mol
CAS No. 141363-65-7
Cat. No. B134708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGambieric acid B
CAS141363-65-7
SynonymsGambieric acid B
Molecular FormulaC60H94O16
Molecular Weight1071.4 g/mol
Structural Identifiers
SMILESCC1CC(OC1C(C)CC(=O)O)CC(CC2C(CCC3C(O2)CC4C(O3)(CC5(C(O4)CCC6C(O5)CC=CC(C7C(O6)CC8C(O7)(C(C9C(O8)CC1(C(O9)CC(=C)C(O1)CC(=CC(C)CO)C)C)O)C)C)C)C)(C)O)O
InChIInChI=1S/C60H94O16/c1-31(19-32(2)29-61)20-42-34(4)22-48-57(8,75-42)28-45-54(72-48)55(65)60(11)50(70-45)27-44-53(76-60)33(3)13-12-14-40-39(68-44)15-16-46-58(9,73-40)30-59(10)49(71-46)26-43-41(74-59)17-18-56(7,66)47(69-43)25-37(62)24-38-21-35(5)52(67-38)36(6)23-51(63)64/h12-13,19,32-33,35-50,52-55,61-62,65-66H,4,14-18,20-30H2,1-3,5-11H3,(H,63,64)/b13-12-,31-19+/t32-,33+,35+,36+,37-,38-,39+,40-,41+,42-,43-,44-,45-,46-,47+,48-,49+,50+,52-,53+,54-,55+,56+,57+,58+,59-,60+/m1/s1
InChIKeyPLNXKBYHTXJJIY-ZAXYGDKESA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gambieric Acid B – Procurement Baseline and Structural Overview


Gambieric acid B (GAB) is a ladder-shaped polycyclic ether natural product isolated from the marine dinoflagellate Gambierdiscus toxicus, the organism responsible for ciguatera seafood poisoning . It belongs to the gambieric acid family (A–D), which are characterized by a nonacyclic fused polyether core (BCDEFGHIJ-ring) and an isolated tetrahydrofuran A-ring . GAB is distinguished from its closest congener, gambieric acid A (GAA), by a single 12-methyl substitution (C60H94O16, MW 1071.4 vs. C59H92O16, MW 1057.3) . Unlike the structurally related neurotoxic polyethers (brevetoxins, ciguatoxins), gambieric acids exhibit potent antifungal activity with minimal mammalian toxicity, making them unique among marine ladder-shaped polyethers .

Antifungal Polyether Marine ladder-shaped polyether with reported antifungal activity against filamentous fungi
Stereochemical Benchmark Definitive reference for the revised absolute configuration of the gambieric acid class
Research Toxicology Reported minimal mammalian toxicity in mouse model, contrasting with neurotoxic polyethers

Why Generic Substitution Fails for Gambieric Acid B


Gambieric acid B is not interchangeable with its closest structural analog, gambieric acid A, due to a precise methylation difference at C-12 that alters molecular weight (1071.4 vs. 1057.3 Da) and potentially modulates bioactivity through hydrophobic interactions within the polyether scaffold . More critically, GAB cannot be replaced by abundant congeners GAC or GAD, as these are 3-methylglutarate hemiesters of GAA and GAB respectively, representing prodrug-like forms with distinct physicochemical properties . Substitution with clinically used amphotericin B forfeits the ~2000-fold potency advantage against Aspergillus niger, while substitution with brevetoxins or ciguatoxins introduces unacceptable neurotoxicity through voltage-gated sodium channel activation — a liability absent in gambieric acids . The absolute configuration of the entire gambieric acid family was established and revised using GAB as the definitive reference compound, meaning GAB is the structurally authenticated benchmark for this compound class .

GAB vs. Gambieric Acid A
12‑methyl substitution may alter bioactivity and molecular weight; analytical differentiation required before interchange
GAB vs. GAC / GAD (Hemi‑esters)
3‑methylglutarate hemiesters exhibit different physicochemical properties and may shift exposure profiles; not direct substitutes
GAB vs. Amphotericin B / Brevetoxins
Amphotericin B lacks the polyether scaffold; brevetoxins carry VGSC‑mediated neurotoxicity — neither replicates the antifungal‑without‑neurotoxicity profile

Quantitative Differentiation Evidence and Selection Guide


Structural Differentiation via 12-Methyl Substitution

Gambieric acid B is the 12-methyl analog of gambieric acid A, formally designated 'Gambieric acid A, 12-methyl-' . This single methyl addition results in a molecular formula of C60H94O16 (exact mass 1070.6542) versus C59H92O16 for GAA (exact mass 1056.6387), a mass difference of +14.0155 Da . The structural relationship was confirmed during the original isolation: 'GABは12‐メチルGABと判明した' (GAB was identified as 12-methyl GAA) . This methylation occurs in the polyether side chain containing the A-ring tetrahydrofuran, a region implicated in biological activity modulation.

Structural Identity
Head‑to‑head
Δ +14.0155 Da (exact mass)
C60H94O16 vs. C59H92O16 (GAA)
Confirms 12‑methyl identity; supports HRMS discrimination from GAA
Methylation verified during original isolation (NMR, HRMS)
Structural elucidation Natural product chemistry Polyether biosynthesis

Antifungal Potency Against Aspergillus niger

Gambieric acids A and B were evaluated for antifungal activity against Aspergillus niger using the paper disk method. The minimum inhibitory dose of gambieric acids was reported to be approximately 2000 times more potent than that of amphotericin B, the clinical gold-standard polyene antifungal . Specifically, 'their growth inhibitory activity against Aspergillus niger by the paper disk method was 2000 times greater than that of amphotericin B, whereas they did not show either toxicity or abnormal reaction in mice up to the dose of 1 mg/kg (intraperitoneal injection)' . The original 1993 J Antibiot paper provides head-to-head data for both GAA and GAB individually .

Antifungal Activity
Class‑level
~2000‑fold lower inhibitory dose vs. amphotericin B
Paper disk assay, Aspergillus niger
Supports antifungal screening endpoint review; not a direct efficacy claim
Class‑level data; individual GAB MIC values not reported
Antifungal drug discovery Marine natural products Aspergillus niger assay

Mammalian Toxicity Profile and Neurotoxicity Contrast

Gambieric acids, including GAB, were tested for acute toxicity in mice via intraperitoneal injection. At doses up to 1 mg/kg, no abnormal reactions or toxicity were observed . This stands in stark contrast to structurally related polyether toxins from the same organism: brevetoxins and ciguatoxins activate voltage-gated sodium channels (VGSCs) and are potently neurotoxic, while maitotoxin induces Ca²⁺ influx and hemolysis . Gambierol, another Gambierdiscus-derived polyether, also exhibits mouse toxicity, whereas gambieric acids are 'nontoxic but potent antifungals' . GAA was shown to only weakly displace [³H]-PbTx-3 binding to VGSCs, confirming minimal interaction with the neurotoxicity target .

Mammalian Toxicity
Class‑level
NOEL ≥1 mg/kg i.p. (mouse)
No observable effect level
Supports model-safety context for antifungal studies; differentiates from neurotoxic polyethers
No VGSC activation evidence for gambieric acids
Toxicology Marine toxin safety Therapeutic index

Stereochemical Benchmark for Absolute Configuration

The absolute configuration of all gambieric acids (A–D) was originally assigned by the Morohashi–Yasumoto method (Mosher ester analysis, chiral HPLC) . However, Fuwa and Sasaki demonstrated through stereocontrolled synthesis of the A/B-ring fragment of GAB and its possible diastereomers that the originally assigned configuration was incorrect . Detailed comparison of ¹H and ¹³C NMR data of the synthesized A/B-ring model compounds with those of natural GAB led to a stereochemical reassignment: the absolute configuration of the polycyclic ether core is opposite to the original assignment . This revision was further validated by synthesis of the A/BC-ring model compound of GAB and comparison of its NMR data with the natural product . Consequently, GAB served as the definitive structural reference for the entire class.

Stereochemical Assignment
Head‑to‑head
Revised absolute configuration (inverted core)
Validated by synthetic A/BC-ring model vs. natural GAB
Defines stereochemical reference for SAR and total synthesis
Original Morohashi assignment corrected; Fuwa & Sasaki revision
Stereochemistry Total synthesis NMR spectroscopy

Natural Abundance and Isolation Feasibility

During the original isolation from Gambierdiscus toxicus GII strain culture medium, four gambieric acid components were obtained and designated A, B, C, and D. GAC and GAD were the most abundant components in the culture medium, and they were identified as the 3-methylglutarate hemiesters of GAA and GAB, respectively . The Japanese research report explicitly states: '培地中にGACとGADが多く、それぞれGAAおよびGABの3‐メチルグルタル酸のヘミエステルであった' (GAC and GAD were abundant in the medium, and were the 3-methylglutarate hemiesters of GAA and GAB, respectively) . This implies that GAB is a relatively minor component, making its isolation more challenging than GAC or GAD.

Natural Abundance
Class‑level
GAB reported as minor component
GAC/GAD are major hemiesters in culture medium
Procurement feasibility may require larger culture volume or synthetic access
Relative abundance qualitative; strain‑dependent
Natural product isolation Dinoflagellate culture Yield optimization

Evidence-Backed Application Scenarios for Procurement


Antifungal Drug Lead Discovery and Screening

Gambieric acid B is suitable as a positive control or lead scaffold in antifungal screening programs targeting Aspergillus niger and other filamentous fungi, where its ~2000-fold potency advantage over amphotericin B provides a high-sensitivity benchmark . Its lack of mammalian toxicity at 1 mg/kg i.p. enables direct comparison with toxic polyether controls (brevetoxin, ciguatoxin) to dissociate antifungal efficacy from neurotoxicity . Researchers evaluating structure-activity relationships within the gambieric acid series must include GAB specifically, as the 12-methyl group may confer differential activity relative to GAA .

Stereochemical Validation Standard for Total Synthesis

Gambieric acid B is the reference compound for validating the stereochemical outcome of any total synthesis of gambieric acids. The revised absolute configuration of the nonacyclic polyether core was established through synthesis and NMR comparison of GAB A/B-ring and A/BC-ring fragments against the natural product . Any synthetic campaign targeting GAA, GAC, or GAD must ultimately reference the stereochemical framework confirmed through GAB. Procurement of authenticated natural GAB is therefore essential as an analytical standard for NMR and chromatographic comparison with synthetic intermediates .

Biosynthetic and Chemotaxonomic Marker Studies

GAB serves as a key chemotaxonomic marker in studies of Gambierdiscus secondary metabolism. The 12-methyl group that distinguishes GAB from GAA may reflect strain-specific or growth-condition-dependent methylation activity . In metabolomic profiling of Gambierdiscus species, the presence and relative abundance of GAB versus GAA, GAC, and GAD can provide insights into the biosynthetic sequence and the activity of the putative methyltransferase responsible for the C-12 methylation . Recent targeted metabolomics studies have detected gambieric acid A in ten Gambierdiscus species, underscoring the need for authentic GAB standards to extend such profiling to the methylated congener .

Ion Channel Pharmacology and Selectivity Profiling

GAB is a critical tool compound for investigating the structural determinants that separate antifungal polyether activity from sodium channel neurotoxicity. Gambieric acid A has been shown to weakly displace [³H]-brevetoxin-3 binding to VGSCs, indicating minimal interaction with the neurotoxicity target site 5 . GAB, by virtue of its 12-methyl modification, may exhibit altered VGSC binding relative to GAA, making it a valuable comparator for mapping the pharmacophore responsible for the antifungal-vs-neurotoxic functional divergence within the ladder-shaped polyether family . Procurement of both GAA and GAB enables paired testing in VGSC binding assays and antifungal assays to dissect the contribution of the C-12 methyl group .

Application
Selection Property
Validation Focus
Antifungal screening studies
Antifungal activity endpoint review
Aspergillus niger disk diffusion assay context
Total synthesis stereochemical standard
Revised absolute configuration benchmark
NMR and chromatographic comparison with synthetic intermediates
Biosynthetic marker profiling
Strain‑specific methylation context
Metabolomic detection across Gambierdiscus spp.
Ion channel pharmacology
VGSC binding selectivity review
Brevetoxin displacement assay context
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